N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide
Description
N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide is a structurally complex molecule featuring an ethanediamide backbone modified with a tert-butyl group, a para-dimethylaminophenyl substituent, and a tetrahydroisoquinolin-ethyl moiety.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-25(2,3)27-24(31)23(30)26-16-22(19-10-12-21(13-11-19)28(4)5)29-15-14-18-8-6-7-9-20(18)17-29/h6-13,22H,14-17H2,1-5H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISVTHSJEUGKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of reagents such as tert-butylamine, dimethylaminobenzaldehyde, and tetrahydroisoquinoline. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and using industrial-grade equipment. The process may also involve purification steps such as crystallization or chromatography to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in new compounds with different functional groups.
Scientific Research Applications
N-tert-butyl-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Chemical Shift Comparisons (ppm)
| Compound | Region A (39–44 ppm) | Region B (29–36 ppm) |
|---|---|---|
| Rapa | 3.2–3.8 | 2.9–3.4 |
| Compound 1 | 3.5–4.1 | 3.1–3.6 |
| Compound 7 | 3.7–4.3 | 3.3–3.8 |
| Target Compound* | Predicted: 3.8–4.5 | Predicted: 3.5–4.0 |
*Predictions based on steric/electronic effects of tert-butyl and tetrahydroisoquinolin groups .
Electronic Properties and Theoretical Predictions
The dimethylamino group in the target compound is a strong electron donor, comparable to N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile derivatives. Quantum chemical studies of such systems reveal enhanced dipole moments (e.g., 5.2–6.8 D) and charge transfer capabilities due to resonance effects . For the target compound, the para-substituted dimethylamino group likely stabilizes charge distribution across the aromatic ring, increasing electron density at the ethanediamide carbonyl groups. This could enhance hydrogen-bonding interactions, distinguishing it from analogs with meta-substituted or non-aromatic amines.
Reactivity and Lumping Strategy Implications
Lumping strategies group structurally similar compounds to simplify reaction modeling . The target compound’s tert-butyl and tetrahydroisoquinolin groups may reduce its reactivity compared to simpler N-substituted ethanediamides. For example, lumping might categorize it with sterically hindered analogs, leading to fewer reaction pathways (e.g., slower nucleophilic substitution) and distinct degradation profiles.
Table 2: Reactivity Comparison
| Compound Type | Key Substituents | Predominant Reactions |
|---|---|---|
| Simple N-alkyl ethanediamides | Methyl/ethyl groups | Ester hydrolysis, oxidation |
| Target Compound | tert-butyl, tetrahydroisoquinolin | Sterically hindered hydrolysis |
| N-Aryl ethanediamides | Aromatic rings | Electrophilic substitution |
Crystallographic and Conformational Analysis
Crystallographic data for N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine reveals that tert-butyl groups induce significant steric effects, stabilizing chair-like conformations in heterocyclic systems . By analogy, the target compound’s tert-butyl group may enforce a rigid ethanediamide backbone conformation, reducing conformational entropy and enhancing crystallinity. This contrasts with flexible analogs lacking bulky substituents.
Research Findings and Data Tables
Key Findings:
- The dimethylamino group enhances electron density, influencing reactivity and charge distribution .
- Steric hindrance from tert-butyl and tetrahydroisoquinolin groups reduces reaction rates compared to simpler analogs .
- NMR and crystallographic data suggest distinct conformational profiles versus non-hindered compounds .
Biological Activity
N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H36N4. The compound features a complex structure that includes a tert-butyl group and a dimethylamino phenyl moiety linked to a tetrahydroisoquinoline derivative. Its unique structure suggests various interaction possibilities with biological targets.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signaling cascades that are crucial for cell proliferation and survival.
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Several studies have explored the anticancer potential of compounds with similar structures. For instance:
- Case Study 1 : A study demonstrated that a related compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the modulation of specific signaling pathways such as the PI3K/Akt pathway.
- Case Study 2 : Another investigation reported that derivatives of tetrahydroisoquinoline exhibited cytotoxic effects against breast cancer cells through the activation of caspase-dependent apoptosis pathways.
Neuroprotective Effects
The neuroprotective effects of compounds like this compound have also been noted:
- Case Study 3 : In vitro studies indicated that certain tetrahydroisoquinoline derivatives could protect neuronal cells from glutamate-induced excitotoxicity by modulating NMDA receptor activity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
